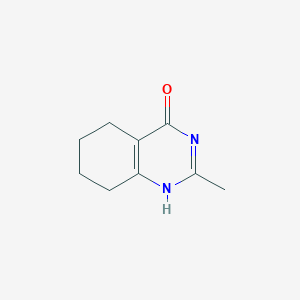

2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZNQGBUFZFKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCCC2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172708 | |

| Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19178-21-3 | |

| Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019178213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19178-21-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol Core for Researchers and Drug Development Professionals

Disclaimer: This technical guide addresses the chemical entity 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol, identified by CAS number 19178-21-3. It is important to note that while this compound is commercially available for research purposes, detailed peer-reviewed data on its specific biological activities, experimental protocols, and physicochemical properties are scarce in publicly accessible literature. Consequently, this guide provides a comprehensive overview of the synthesis of the core tetrahydroquinazoline structure and focuses on the well-documented biological activities and mechanisms of action of its various derivatives, which are of significant interest in medicinal chemistry and drug development.

Core Compound Information

This compound is a heterocyclic organic compound. Basic chemical information is summarized below.

| Property | Value |

| CAS Number | 19178-21-3[1] |

| Molecular Formula | C₉H₁₂N₂O[1] |

| Molecular Weight | 164.2 g/mol [1] |

| Canonical SMILES | CC1=NC2=C(CCCC2)C(=O)N1[1] |

Synthesis of the Tetrahydroquinazoline Core

A general method for the synthesis of this compound involves the cyclization of appropriate precursors. One reported method is the reaction of cyclohexanone-2-carboxylic acid methyl ester with ethylamine hydrochloride.

A variety of synthetic protocols have been developed for creating derivatives of the 5,6,7,8-tetrahydroquinazoline scaffold. These methods often involve the condensation of a β-ketoester or a related active methylene compound with an amidine or a similar nitrogen-containing reagent. For instance, 2-methyl-tetrahydroquinazolines can be obtained with good yields by reacting α,β-unsaturated ketones with acetamidine hydrochloride in acetic acid.[2] Another approach involves the reaction of bis-benzylidene cyclohexanones with α-aminoamidines, which proceeds in mild conditions and results in excellent yields.[2]

General Experimental Workflow for Synthesis of Tetrahydroquinazoline Derivatives

The following diagram illustrates a generalized workflow for the synthesis and characterization of tetrahydroquinazoline derivatives, based on common laboratory practices described in the literature for analogous compounds.

Biological Activities of Tetrahydroquinazoline and Tetrahydroquinoline Derivatives

Anticancer Activity

Derivatives of the tetrahydroquinazoline and tetrahydroquinoline scaffolds have demonstrated significant potential as anticancer agents through various mechanisms of action.

Certain 6-amino-tetrahydroquinazoline derivatives have been identified as potent inhibitors of human topoisomerase II (topoII), a validated target for anticancer drugs.[3][4] Unlike many clinical topoII-targeted drugs that act as poisons by stabilizing the DNA-enzyme cleavage complex, these derivatives act as catalytic inhibitors, which may offer a safer therapeutic profile.[3][4] A lead compound from this class, ARN-21934, exhibited an IC₅₀ of 2 µM for the inhibition of DNA relaxation and demonstrated broad antiproliferative activity against various cancer cell lines.[3][4]

| Compound Class | Target | Key Findings | Reference |

| 6-Amino-tetrahydroquinazoline derivatives | Topoisomerase IIα | Potent catalytic inhibitors with high selectivity over the β isoform. ARN-21934 showed an IC₅₀ of 2 µM and favorable in vivo pharmacokinetics. | [3][4] |

| 8-Substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives | Various Cancer Cell Lines | Showed significant antiproliferative activity against a panel of cancer cell lines including HeLa, HT-29, and A2780. | [5][6] |

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Tetrahydroquinoline derivatives have been investigated as inhibitors of this pathway. For example, one study reported that a tetrahydroquinolinone derivative induced autophagy in HCT-116 colon cancer cells by downregulating the phosphorylation of AKT and mTOR.[7]

Some 2-methyl-5,6,7,8-tetrahydroquinoline derivatives have been shown to exert their anticancer effects by inducing mitochondrial membrane depolarization and increasing the production of reactive oxygen species (ROS) in cancer cells, ultimately leading to apoptosis.[5][6][8]

Antimicrobial and Antidiabetic Potential (In Silico Studies)

Molecular docking studies have suggested that derivatives of 5,6,7,8-tetrahydroquinazoline may have potential as both antitubercular and antidiabetic agents. These in silico studies indicate a high binding affinity of these compounds towards essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), as well as towards β-glucosidase, an enzyme relevant to diabetes.[2][9][10]

| Potential Application | Target Enzyme (In Silico) | Key Findings from Molecular Docking | Reference |

| Antitubercular | Dihydrofolate Reductase (DHFR) | High binding affinity suggesting potential inhibitory activity. | [2][9][10] |

| Antidiabetic | β-glucosidase | Predicted high inhibitory activity. | [2][9][10] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of the specific compound this compound are not available in the reviewed literature. However, a general procedure for the synthesis of related 5,6,7,8-tetrahydroquinazoline derivatives is described below, adapted from published methods for analogous compounds.

General Procedure for the Synthesis of Protected 2-(5,6,7,8-Tetrahydroquinazolin-2-yl)propan-2-amines[2]

-

Reaction Setup: Dissolve the corresponding protected α-aminoamidine acetate (1 mmol) and diarylidencyclohexanone (1 mmol) in pyridine (15 mL).

-

Reaction Conditions: Heat the mixture at 100 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, remove the solvent under vacuum. Add methanol (20 mL) to the residue and cool the mixture to 0 °C.

-

Isolation: Filter the crude product and wash it with methanol (20 mL) to yield the desired protected 2-(5,6,7,8-tetrahydroquinazolin-2-yl)propan-2-amine derivative.

-

Characterization: The structure of the synthesized compound is typically confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Directions

The this compound core represents a valuable scaffold in medicinal chemistry. While the parent compound itself is not extensively studied, its derivatives have demonstrated a wide range of promising biological activities, particularly in the field of oncology. The diverse mechanisms of action, including topoisomerase II inhibition and modulation of the PI3K/AKT/mTOR pathway, highlight the therapeutic potential of this chemical class.

Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of the this compound core to establish clear structure-activity relationships. Furthermore, detailed in vitro and in vivo studies are necessary to validate the promising in silico findings for antitubercular and antidiabetic applications. The development of more efficient and environmentally friendly synthetic methodologies will also be crucial for advancing the exploration of this versatile scaffold in drug discovery.

References

- 1. This compound | 19178-21-3 | UAA17821 [biosynth.com]

- 2. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol|CAS 18004-75-6 [benchchem.com]

- 9. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol (CAS No: 19178-21-3). While experimental data for some properties of this specific molecule are limited in publicly accessible literature, this document consolidates available information and presents data for structurally related compounds to offer valuable insights for researchers. The guide includes a summary of key physicochemical data, generalized experimental protocols for its synthesis and analysis, and visualizations of potential biological signaling pathways based on the activity of similar quinazoline derivatives. This information is intended to serve as a foundational resource for further research and development involving this compound.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for understanding its behavior in biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

Structural and General Information

| Property | Value | Source |

| IUPAC Name | 2-Methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one | N/A |

| CAS Number | 19178-21-3 | [1] |

| Molecular Formula | C₉H₁₂N₂O | [1] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| Canonical SMILES | CC1=NC2=C(CCCC2)C(=O)N1 | [1] |

Quantitative Physicochemical Data

| Property | Value | Source |

| Melting Point | 208-209 °C | [3] |

| Boiling Point | No data available | [4][5][6][7] |

| pKa | No data available | N/A |

| logP | No data available | N/A |

| Water Solubility | No data available | [4][6] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not extensively documented. However, general methods for the synthesis of quinazoline and tetrahydroquinazoline derivatives are well-established.

Generalized Synthesis of 2-Alkyl-5,6,7,8-tetrahydroquinazolin-4-ols

A common route for the synthesis of 2-alkyl-5,6,7,8-tetrahydroquinazolin-4-ols involves the cyclocondensation of a β-enaminonitrile or a β-enaminoester derived from a cyclic ketone with an appropriate amidine.

Reaction Scheme:

Methodology:

-

Preparation of the Enamine: 2-Aminocyclohex-1-enecarbonitrile is synthesized from cyclohexanone and malononitrile in the presence of a base like piperidine.

-

Cyclocondensation: The 2-aminocyclohex-1-enecarbonitrile is reacted with acetamidine hydrochloride in the presence of a base such as sodium ethoxide in a suitable solvent like ethanol.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by adding water. The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetone).

Analytical Characterization

The characterization of the synthesized this compound would typically involve a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the presence of the methyl group, the tetrahydro-aromatic ring protons, and the overall carbon skeleton.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the C=O of the quinazolinone ring and N-H bonds.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Potential Biological Signaling Pathways

While the specific biological targets and signaling pathways of this compound have not been explicitly elucidated, studies on structurally similar tetrahydroquinazoline derivatives suggest potential interactions with several key enzymes. The following diagrams illustrate these hypothetical pathways.

Disclaimer: These pathways represent potential mechanisms of action based on the activity of related compounds and have not been experimentally validated for this compound.

Inhibition of Dihydrofolate Reductase (DHFR)

Some quinazoline derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway, which is crucial for nucleotide synthesis and cell proliferation.[8][9]

Inhibition of β-Glucosidase

Certain tetrahydroquinazoline compounds have been predicted to inhibit β-glucosidase, an enzyme involved in the hydrolysis of β-glycosidic bonds in carbohydrates.[8]

References

- 1. This compound | 19178-21-3 | UAA17821 [biosynth.com]

- 2. 19178-21-3|this compound|BLD Pharm [bldpharm.com]

- 3. lookchem.com [lookchem.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. aksci.com [aksci.com]

- 6. capotchem.com [capotchem.com]

- 7. capotchem.cn [capotchem.cn]

- 8. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol molecular structure

An In-depth Technical Guide to 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core and its derivatives, particularly tetrahydroquinazolines, represent a class of heterocyclic compounds with significant and diverse biological activities.[1][2] This document provides a comprehensive technical overview of this compound, a specific derivative with potential pharmacological applications. It covers the molecule's fundamental structure, physicochemical properties, detailed synthetic protocols, and explores its potential biological mechanisms of action based on current research into the broader family of tetrahydroquinazoline compounds. This guide is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, pharmacology, and drug discovery.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic heterocyclic compound. Its structure consists of a pyrimidine ring fused to a cyclohexene ring, with a methyl group at position 2 and a hydroxyl group at position 4 (existing in tautomeric equilibrium with the keto form, 2-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one). This partially saturated structure provides conformational flexibility, which can be crucial for its interaction with biological targets.[3]

Core Molecular Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 19178-21-3 | [4][5] |

| Molecular Formula | C₉H₁₂N₂O | [4][5] |

| Molecular Weight | 164.20 g/mol | [4][5] |

| Isomeric SMILES | CC1=NC2=C(CCCC2)C(=O)N1 | [4][5] |

| IUPAC Name | 2-methyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |

| Synonyms | This compound | [4] |

Spectral and Crystallographic Data

While detailed, peer-reviewed spectral and crystallographic data for this specific molecule are not widely published, analysis of closely related quinazolinone structures provides valuable insights.

-

NMR Spectroscopy: 1H and 13C NMR data for various quinazoline derivatives have been published, confirming the characteristic shifts for the aromatic and aliphatic protons of the core structure.[6][7] For this compound, one would expect to see signals corresponding to the methyl group, the four methylene groups of the tetrahydro ring, and the protons on the pyrimidine ring.

-

X-ray Crystallography: Crystal structure analysis of the related compound 2-methylquinazolin-4(3H)-one hydrochloride reveals a planar quinazolinium cation.[8] For the tetrahydro- derivative, the cyclohexene ring would adopt a flexible conformation, such as a half-chair, which influences molecular packing and intermolecular interactions.[3][9]

Synthesis and Experimental Protocols

The synthesis of the 5,6,7,8-tetrahydroquinazoline skeleton can be achieved through several established routes. A common and effective method involves the cyclocondensation of an amidine with a suitable carbonyl compound.

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of substituted 5,6,7,8-tetrahydroquinazolines. This pathway involves the reaction between an α-aminoamidine and a diarylidencyclohexanone, which cyclizes to form the core structure.[1][7]

Caption: General workflow for tetrahydroquinazoline synthesis.

Detailed Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of 2-substituted 5,6,7,8-tetrahydroquinazolines.[7]

-

Reactant Preparation: In a round-bottom flask, dissolve the corresponding protected α-aminoamidine acetate (1 mmol) and diarylidencyclohexanone (1 mmol) in pyridine (15 mL).

-

Reaction: Heat the mixture at 100 °C for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, remove the pyridine solvent under vacuum.

-

Precipitation: Add methanol (20 mL) to the resulting residue and cool the mixture to 0 °C to induce precipitation of the crude product.

-

Filtration: Collect the crude solid by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 5,6,7,8-tetrahydroquinazoline derivative.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as NMR, Mass Spectrometry, and elemental analysis.

Biological Activity and Potential Mechanisms of Action

The tetrahydroquinazoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Potential as an Anticancer Agent

While direct studies on this compound are limited, research on analogous tetrahydroquinoline derivatives provides a compelling hypothetical mechanism of action against cancer cells. The most active derivatives have been shown to induce apoptosis by increasing intracellular levels of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[10][11]

The proposed signaling pathway for this anticancer activity is visualized below.

References

- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol | 88267-97-4 [smolecule.com]

- 4. This compound | 19178-21-3 | UAA17821 [biosynth.com]

- 5. cenmed.com [cenmed.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5,6,7,8-Tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol|CAS 18004-75-6 [benchchem.com]

- 11. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol (C₉H₁₂N₂O, MW: 164.20 g/mol ). Due to the limited availability of published experimental spectra for this specific compound, this document presents a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predicted data is based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for obtaining such spectra are also provided for researchers aiming to characterize this molecule.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the analysis of similar chemical structures and may vary slightly in an experimental setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| NH (quinazoline ring) | ~11.5 - 12.5 | Broad Singlet | 1H | - |

| OH | ~5.0 - 6.0 | Broad Singlet | 1H | - |

| C5-H₂ | ~2.5 - 2.7 | Triplet | 2H | ~6.0 |

| C8-H₂ | ~2.3 - 2.5 | Triplet | 2H | ~6.0 |

| C6-H₂ & C7-H₂ | ~1.7 - 1.9 | Multiplet | 4H | - |

| C2-CH₃ | ~2.2 - 2.4 | Singlet | 3H | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 (C=O) | ~165 - 175 |

| C2 | ~150 - 160 |

| C8a | ~145 - 155 |

| C4a | ~110 - 120 |

| C5 | ~30 - 40 |

| C8 | ~25 - 35 |

| C6 & C7 | ~20 - 30 |

| C2-CH₃ | ~15 - 25 |

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Broad | N-H and O-H stretching |

| 2800 - 3000 | Medium | C-H stretching (aliphatic) |

| ~1650 - 1700 | Strong | C=O stretching (amide) |

| ~1600 - 1640 | Medium | C=N stretching |

| ~1400 - 1500 | Medium | C-H bending (aliphatic) |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 164 | [M]⁺ (Molecular Ion) |

| 149 | [M - CH₃]⁺ |

| 136 | [M - CO]⁺ or [M - N₂H₂]⁺ |

| 121 | Further fragmentation |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) FT-IR method, which is common for solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup and Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal using the instrument's pressure arm.

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

This protocol outlines a general procedure for Electrospray Ionization (ESI) Mass Spectrometry.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and strong signal for the compound of interest.

-

Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

-

-

Data Processing:

-

The software will display the mass spectrum, plotting relative intensity against the mass-to-charge ratio (m/z).

-

Identify the molecular ion peak and any significant fragment ions.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: A flowchart illustrating the general workflow from chemical synthesis to spectroscopic analysis and data interpretation.

The Emergence of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol: A Technical Overview of its Synthesis and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold and its derivatives are cornerstones in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2] Among these, the 5,6,7,8-tetrahydroquinazoline core has garnered significant interest for its potential therapeutic applications, including antitubercular, antidiabetic, and antifungal properties.[3][4][5][6] This technical guide focuses on 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol, a member of this promising class of compounds. While specific discovery literature for this exact molecule is not extensively detailed, this document consolidates available synthetic methodologies and explores the potential biological relevance of the broader tetrahydroquinazoline class, providing a foundational resource for researchers in drug discovery and development.

Introduction to the Tetrahydroquinazoline Scaffold

Quinazoline and its derivatives are heterocyclic compounds that have been extensively investigated for their diverse pharmacological activities.[1][2] The partially saturated 5,6,7,8-tetrahydroquinazoline ring system offers a unique three-dimensional structure that is advantageous for drug design.[4] This structural motif is a key building block for the synthesis of novel bioactive molecules.[4] Research into this scaffold has revealed promising activities, including the inhibition of essential enzymes in Mycobacterium tuberculosis and potent antifungal effects against plant pathogens.[3][4][5][6]

Synthesis of this compound and Derivatives

The synthesis of 2-substituted-5,6,7,8-tetrahydroquinazolin-4-ols and related compounds is primarily achieved through the cyclocondensation of β-ketoesters or their equivalents with amidines. A common and effective method involves the reaction of 2-acetyl-1-cyclohexanone (or a similar precursor) with acetamidine hydrochloride.

General Experimental Protocol: Cyclocondensation

A representative procedure for the synthesis of this compound involves the following steps:

-

Reactant Preparation: A mixture of a β-dicarbonyl compound, such as 2-ethoxycarbonylcyclohexanone, and acetamidine hydrochloride is prepared in a suitable solvent, typically a lower alcohol like ethanol or isopropanol.

-

Base Addition: A base, such as sodium ethoxide or sodium methoxide, is added to the reaction mixture to facilitate the condensation reaction.

-

Reflux: The reaction mixture is heated under reflux for several hours to drive the reaction to completion.

-

Work-up and Purification: Upon cooling, the product often precipitates from the solution. The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization to yield the desired this compound.

Table 1: Representative Synthetic Yields for Tetrahydroquinazoline Derivatives

| Precursors | Reagents | Conditions | Product | Yield (%) | Reference |

| α,β-unsaturated ketones, acetamidine hydrochloride | Acetic acid | Reflux | 2-Methyl-tetrahydroquinazolines | 38–81 | [3] |

| bis-benzylidene cyclohexanones, guanidine hydrochloride | NaH, DMF | - | 8-(arylidene)-4-(aryl)5,6,7,8-tetrahydroquinazolin-2-ylamines | 19–28 | [3] |

| protected α-aminoamidine acetates, diarylidencyclohexanone | Pyridine | 100 °C, 24 h | Protected 2-(5,6,7,8-Tetrahydroquinazolin-2-yl)propan-2-amines | - | [3] |

Synthetic Workflow Diagram

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in the public domain, the broader class of 5,6,7,8-tetrahydroquinazoline derivatives has been investigated for several therapeutic applications.

Antitubercular Activity

Molecular docking studies have suggested that tetrahydroquinazoline derivatives exhibit a high binding affinity for essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1).[3][5] This suggests that these compounds could act as inhibitors of these key enzymes, disrupting essential metabolic pathways of the bacterium and thus exhibiting antitubercular effects.

Antifungal Activity

Novel 5,6,7,8-tetrahydroquinazolin derivatives have demonstrated significant in vitro efficacy against various plant pathogenic fungi.[6] The proposed mechanism of action is the inhibition of the fungal sterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[6]

Potential Signaling Pathway Inhibition

The inhibition of enzymes like DHFR and CYP51 points to the potential of these compounds to interfere with critical cellular signaling and metabolic pathways.

Quantitative Data

Table 2: Antifungal Activity of a Tetrahydroquinazoline Derivative (Compound 4r)

| Target Organism | Parameter | Value (µg/mL) | Positive Control (Fluquinconazole) | Reference |

| Rhizoctonia solani | EC50 | 0.33 | 0.78 | [6] |

| - | IC50 | 0.34 | 0.62 | [6] |

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential. While the discovery and detailed biological profile of this specific molecule are yet to be fully elucidated in publicly accessible literature, the established synthetic routes and the promising biological activities of related tetrahydroquinazoline derivatives provide a strong foundation for future research. Further investigation into the synthesis of a library of analogs and comprehensive screening against various biological targets, including those in oncology and infectious diseases, is warranted. Such studies will be crucial in uncovering the full therapeutic potential of this versatile chemical scaffold.

References

- 1. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5,6,7,8-Tetrahydroquinazolin-4-ol|High-Quality Research Chemical [benchchem.com]

- 5. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi by Targeting Sterol 14α-Demethylase (CYP51) and the Application on Rice - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol: An In-depth Technical Guide on the Core Mechanism of Action Inferred from Structurally Related Analogs

Disclaimer: This technical guide addresses the potential mechanism of action of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol. Due to the limited availability of direct research on this specific molecule, this document provides a comprehensive overview based on the published activities of structurally similar tetrahydroquinazoline and tetrahydroquinoline derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The hydrogenated derivative, 5,6,7,8-tetrahydroquinazoline, and its analogs have garnered significant interest due to their diverse pharmacological activities. This guide focuses on the potential mechanisms of action of this compound by examining the established biological activities of its close structural relatives. These activities primarily encompass anticancer and antifungal properties, mediated through various molecular targets and signaling pathways.

Core Mechanisms of Action of Tetrahydroquinazoline Analogs

Based on extensive literature analysis of analogous compounds, the potential therapeutic actions of this compound can be categorized into two main areas: anticancer and antifungal activities.

Anticancer Activity

Derivatives of tetrahydroquinazoline and tetrahydroquinoline have demonstrated potent anticancer effects through several distinct mechanisms:

-

Kinase Inhibition: A prominent mechanism of action for many quinazoline-based anticancer agents is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. Analogs of this compound have been shown to inhibit key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Inhibition of these kinases disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis.

-

Tubulin Polymerization Inhibition: Certain quinazoline-tetrahydroquinoline hybrids have been identified as potent inhibitors of tubulin polymerization. By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, which is essential for mitotic spindle formation. This interference with cell division leads to G2/M phase arrest and subsequent apoptotic cell death.

-

Induction of Apoptosis via Mitochondrial Pathway: Some 2-methyl-5,6,7,8-tetrahydroquinoline derivatives have been shown to induce apoptosis in cancer cells by targeting the mitochondria. This involves the depolarization of the mitochondrial membrane and an increase in the production of reactive oxygen species (ROS), leading to oxidative stress and the activation of the intrinsic apoptotic cascade.

Antifungal Activity

Novel 5,6,7,8-tetrahydroquinazoline derivatives have emerged as promising antifungal agents. Their mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway.

-

CYP51 Inhibition: These compounds act as inhibitors of sterol 14α-demethylase (CYP51), a crucial enzyme for the synthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death.

Quantitative Data on Analog Activity

The following tables summarize the quantitative data for various tetrahydroquinazoline and tetrahydroquinoline derivatives from published studies. This data provides a comparative view of the potency of these compounds against different biological targets.

Table 1: Anticancer Activity of Tetrahydroquinazoline and Tetrahydroquinoline Analogs

| Compound Class | Target | Assay | IC50 / Ki | Cell Line |

| 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines | CDK2 | Kinase Assay | IC50: 0.7 nM | - |

| Quinazoline-4-(6-methoxytetrahydroquinoline) analogues | Tubulin Polymerization | Antiproliferative | IC50: 0.4 - 2.7 nM | Various |

| 2-methyl-5,6,7,8-tetrahydroquinoline derivatives | - | Antiproliferative | Significant IC50 values | A2780, HT-29, HeLa |

Table 2: Antifungal Activity of 5,6,7,8-Tetrahydroquinazoline Derivatives

| Compound | Target | Assay | EC50 / IC50 | Fungal Species |

| Compound 4r | CYP51 | Antifungal Susceptibility | EC50: 0.33 µg/mL | Rhizoctonia solani |

| Compound 4r | CYP51 | Enzyme Inhibition | IC50: 0.34 µg/mL | - |

| Fluquinconazole (Control) | CYP51 | Antifungal Susceptibility | EC50: 0.78 µg/mL | Rhizoctonia solani |

| Fluquinconazole (Control) | CYP51 | Enzyme Inhibition | IC50: 0.62 µg/mL | - |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the methods used for their investigation.

Potential Biological Targets of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol is a small molecule belonging to the quinazolinone family, a class of compounds with a broad spectrum of pharmacological activities. While direct experimental evidence for the biological targets of this compound is not extensively documented in publicly available literature, the broader class of 5,6,7,8-tetrahydroquinazoline derivatives has been the subject of numerous studies. These investigations have identified several potential biological targets, suggesting promising avenues for therapeutic intervention in oncology, infectious diseases, and metabolic disorders. This technical guide consolidates the current understanding of the potential biological targets of this compound based on the activities of its structural analogs, providing detailed experimental protocols for target validation and characterization.

Introduction to this compound and its Therapeutic Potential

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The tetrahydro derivative, this compound, offers a three-dimensional structure that can be exploited for selective interaction with biological macromolecules. Based on in silico and in vitro studies of structurally related compounds, the primary potential biological targets for this molecule and its derivatives include fungal sterol 14α-demethylase (CYP51), dihydrofolate reductase (DHFR), particularly from pathogenic microorganisms like Mycobacterium tuberculosis, and the AAA+ ATPase p97.

Potential Biological Targets

Fungal Sterol 14α-Demethylase (CYP51)

Rationale for Targeting CYP51:

CYP51, a crucial enzyme in the ergosterol biosynthesis pathway in fungi, is a well-established target for antifungal drugs.[1] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. Several novel derivatives of 5,6,7,8-tetrahydroquinazoline have demonstrated potent antifungal activity by targeting CYP51.[1]

Quantitative Data for 5,6,7,8-Tetrahydroquinazoline Derivatives against Fungal Pathogens:

| Compound ID | Fungal Species | EC50 (μg/mL) | IC50 (μg/mL) against CYP51 | Reference Compound (Fluquinconazole) EC50 (μg/mL) | Reference Compound (Fluquinconazole) IC50 (μg/mL) |

| 4r | Rhizoctonia solani | 0.33 | 0.34 | 0.78 | 0.62 |

Signaling Pathway and Mechanism of Action:

Dihydrofolate Reductase (DHFR)

Rationale for Targeting DHFR:

DHFR is a key enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. Its inhibition leads to the disruption of DNA synthesis and cell death, making it an attractive target for antimicrobial and anticancer therapies. Molecular docking studies have predicted a high binding affinity of 5,6,7,8-tetrahydroquinazoline derivatives for the DHFR enzyme from Mycobacterium tuberculosis.[2][3]

Logical Relationship for DHFR Inhibition:

p97 ATPase

Rationale for Targeting p97 ATPase:

The AAA+ ATPase p97 (also known as VCP) is involved in a multitude of cellular processes, including protein degradation, endoplasmic reticulum-associated degradation (ERAD), and DNA damage repair.[1] Its inhibition is a promising strategy for cancer therapy. The 5,6,7,8-tetrahydroquinazolin-4-ol core structure has been identified as a scaffold for the development of p97 inhibitors.[4]

Signaling Pathway Context for p97 Inhibition:

Experimental Protocols

CYP51 Inhibition Assay (Fluorescence-Based)

This protocol is adapted from established methods for measuring the inhibition of recombinant T. cruzi CYP51.[5]

Materials:

-

Recombinant T. cruzi CYP51

-

Cytochrome P450 reductase (CPR)

-

BOMCC (benzyloxymethylocyanocoumarin) substrate

-

NADPH

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing T. cruzi CYP51 (e.g., 37 pmoles/mL) and 100 µM BOMCC in 50 mM potassium phosphate buffer (pH 7.4).[5]

-

Compound Addition: Add the test compound at various concentrations to the wells of the microplate. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤ 1%).

-

Pre-incubation: Add the reaction mixture to the wells containing the test compound and pre-incubate the plate at 37°C for 5 minutes.[5]

-

Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 80 µg/mL.

-

Fluorescence Measurement: Immediately measure the fluorescence (e.g., excitation at 410 nm and emission at 460 nm) over a period of 30 minutes at 37°C.[5]

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow:

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

This protocol is a generalized method for a spectrophotometric DHFR inhibition assay.[6][7]

Materials:

-

Purified DHFR enzyme

-

Dihydrofolic acid (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Test compound (this compound) dissolved in DMSO

-

96-well UV-transparent microplates

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of DHFR, DHF, and NADPH in assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the DHFR enzyme solution. Include controls with no inhibitor (enzyme control) and no enzyme (background control).

-

Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes.[7]

-

Reaction Initiation: Initiate the reaction by adding a solution of DHF and NADPH to all wells.

-

Absorbance Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[7]

-

Data Analysis: Calculate the rate of NADPH oxidation (decrease in absorbance per minute). Determine the percent inhibition for each inhibitor concentration relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[6]

Experimental Workflow:

p97 ATPase Inhibition Assay (Bioluminescence-Based)

This protocol outlines a bioluminescence-based assay to measure the inhibition of p97 ATPase activity by monitoring ATP consumption.[8]

Materials:

-

Purified p97/VCP protein

-

ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 1 mM DTT)

-

Test compound (this compound) dissolved in DMSO

-

Bioluminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a white 96-well plate, add the p97 enzyme solution, assay buffer, and the test compound at various concentrations.

-

Pre-incubation: Incubate the plate at room temperature for 60 minutes.[8]

-

Reaction Initiation: Initiate the ATPase reaction by adding ATP to each well.

-

Reaction Incubation: Incubate the plate at room temperature for 60 minutes to allow for ATP hydrolysis.[8]

-

ATP Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal proportional to the remaining ATP.

-

Luminescence Measurement: Incubate for 10 minutes in the dark and then measure the luminescence using a plate reader.[8]

-

Data Analysis: The luminescent signal is inversely proportional to ATPase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Experimental Workflow:

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5,6,7,8-Tetrahydroquinazolin-4-ol|High-Quality Research Chemical [benchchem.com]

- 5. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Screening of 5,6,7,8-Tetrahydroquinazoline Derivatives: A Technical Guide

The quinazoline scaffold and its derivatives are cornerstones in medicinal chemistry, recognized for a wide spectrum of pharmacological activities.[1][2] Among these, 5,6,7,8-tetrahydroquinazoline derivatives have emerged as a privileged structural motif, demonstrating potential as antitubercular, antidiabetic, anticancer, and antifungal agents.[1][3][4][5] The exploration of this chemical space is significantly accelerated by in silico screening, a computational approach that streamlines the identification of promising drug candidates by predicting their interactions with biological targets.[6][7] This guide provides a technical overview of the methodologies, targets, and data associated with the virtual screening of 5,6,7,8-tetrahydroquinazoline derivatives.

The In Silico Screening Workflow

Virtual screening is a multi-step computational process designed to identify novel bioactive compounds from large chemical libraries.[6][8] This workflow systematically filters and prioritizes molecules for further experimental validation, thereby reducing the time and cost associated with traditional drug discovery.

Caption: A general workflow for in silico screening and experimental validation.

Key Biological Targets and Activity Data

Molecular docking and other computational studies have identified several key biological targets for 5,6,7,8-tetrahydroquinazoline derivatives. These compounds show promise in inhibiting enzymes crucial for the survival of pathogens and the proliferation of cancer cells.

Potential Targets:

-

Oncogenic Kinases: These enzymes are central to cancer progression, making them prime targets for anti-cancer drug design.[8]

-

Mycobacterium tuberculosis Enzymes: Studies have shown that these derivatives have a high binding affinity for essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1).[1][9][10] This suggests their potential as new antitubercular agents.

-

Human Topoisomerase IIα (TopoIIα): A novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as inhibitors of TopoIIα, a validated target for anticancer drugs.[5] Unlike existing drugs, these compounds do not act as poisons that enhance DNA cleavage, potentially offering a safer therapeutic profile.[5]

-

β-glucosidase: High inhibitory activity has been predicted against β-glucosidase, indicating a potential therapeutic application in diabetes.[1][3]

-

Acetylcholinesterase (AChE): The quinazoline scaffold is considered promising for designing AChE inhibitors, which may be beneficial in managing Alzheimer's disease.[11]

Table 1: Summary of Quantitative Data for Tetrahydroquinazoline Derivatives

| Compound Class/Scaffold | Target Enzyme | Metric | Reported Value | Reference |

|---|---|---|---|---|

| N⁴-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine | Human Topoisomerase IIα | IC₅₀ | 160 µM | [5] |

| 6-Amino-tetrahydroquinazoline derivative (ARN-21934) | Human Topoisomerase IIα | IC₅₀ | 2 µM | [5] |

| Novel Synthesized Derivatives | Mycobacterium tuberculosis DHFR | Binding Affinity | High | [1][10] |

| Novel Synthesized Derivatives | Mycobacterium tuberculosis MtPanK | Binding Affinity | High | [1][10] |

| Novel Synthesized Derivatives | Mycobacterium tuberculosis MtDprE1 | Binding Affinity | High | [1][10] |

| Novel Synthesized Derivatives | β-glucosidase | Binding Affinity | High |[3] |

Experimental and Computational Protocols

Molecular Docking Protocol (General)

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[8]

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges).

-

The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).

-

-

Ligand Preparation:

-

Draw the 2D structures of the 5,6,7,8-tetrahydroquinazoline derivatives.

-

Convert the 2D structures to 3D models and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define rotatable bonds.

-

Save the prepared ligands in the appropriate format.

-

-

Grid Generation and Docking:

-

Define the binding site on the receptor, typically centered on the co-crystallized ligand or a predicted active site.

-

Generate a grid box that encompasses the entire binding pocket.

-

Perform the docking simulation using software like AutoDock, GOLD, or Schrödinger Suite.[8] The algorithm samples various conformations and orientations of the ligand within the binding site.

-

-

Analysis:

-

Analyze the resulting docked poses based on their scoring functions (e.g., binding energy in kcal/mol).

-

Visualize the lowest energy poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the active site residues.[10]

-

Chemical Synthesis Protocol (General)

A common and efficient method for synthesizing 5,6,7,8-tetrahydroquinazoline derivatives involves the cyclocondensation of α-aminoamidines with bis-benzylidene cyclohexanones.[1][9]

-

Reaction Setup: A mixture of the substituted bis-benzylidene cyclohexanone (1 mmol) and the appropriate α-aminoamidine (1 mmol) is prepared in a solvent such as DMF or methanol.

-

Reaction Conditions: The reaction is typically heated under reflux for several hours (e.g., 24 hours at 100 °C).[10] Some protocols may utilize a base-promoted intermolecular oxidation C–N bond formation.[1]

-

Workup and Purification: After cooling, the reaction mixture is processed. This may involve pouring it into water to precipitate the product. The crude product is then collected by filtration, washed, and purified, often by recrystallization from a suitable solvent like ethanol, to yield the final 5,6,7,8-tetrahydroquinazoline derivative.[1]

-

Characterization: The structure and purity of the synthesized compounds are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[11][12]

Visualizing Molecular Pathways and Relationships

Kinase Signaling Pathway

Many 5,6,7,8-tetrahydroquinazoline derivatives are being investigated as kinase inhibitors. Kinases are key regulators of cellular signaling pathways involved in cell growth and proliferation.[8]

Caption: A simplified kinase signaling cascade targeted by a derivative.

Structure-Activity Relationship (SAR) Logic

SAR studies are crucial for optimizing lead compounds. They involve systematically modifying the chemical structure to improve efficacy and reduce toxicity.

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

Conclusion

The 5,6,7,8-tetrahydroquinazoline scaffold represents a highly promising framework for the development of novel therapeutics. In silico screening techniques, including molecular docking and pharmacophore modeling, are indispensable tools for efficiently navigating this chemical space. These computational methods allow for the rapid identification and prioritization of derivatives with high predicted affinity for a range of important biological targets. The integration of these virtual screening workflows with chemical synthesis and biological evaluation continues to be a powerful strategy in the quest for new, more effective drugs for cancer, infectious diseases, and metabolic disorders.

References

- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 5,6,7,8-Tetrahydroquinazolin-4-ol|High-Quality Research Chemical [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of novel ULK1 inhibitors through machine learning-guided virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. schrodinger.com [schrodinger.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential. The tetrahydroquinazoline skeleton is a key structural motif found in numerous pharmaceutically active compounds.[1] Research has highlighted the diverse biological activities of these molecules, including anticancer, antitubercular, antifungal, and antidiabetic properties.[1][2][3][4] Their mechanism of action often involves the induction of cellular stress and interaction with key enzymes.[2][5] These notes provide an overview of the synthesis, biological activities, and detailed experimental protocols for researchers investigating this promising compound class.

Section 1: Synthesis Protocols

A common approach for synthesizing 2-methyl-tetrahydroquinazolines involves the reaction of α,β-unsaturated ketones with acetamidine hydrochloride in an acidic medium.[1] Another established method utilizes the reaction of α-aminoamidines with diarylidencyclohexanones, which offers excellent yields and mild reaction conditions.[1][6]

Protocol 1.1: General Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazoline Derivatives

This protocol is adapted from methods described for the synthesis of substituted 5,6,7,8-tetrahydroquinazolines.[1][6]

Materials:

-

Appropriate α,β-unsaturated cyclohexanone derivative

-

Acetamidine hydrochloride

-

Glacial Acetic Acid

-

Methanol

-

Standard laboratory glassware for reflux and filtration

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

Procedure:

-

Dissolve the α,β-unsaturated cyclohexanone (1 mmol) and acetamidine hydrochloride (1.2 mmol) in glacial acetic acid (15 mL).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress using TLC. The reaction is typically complete within 24 hours.

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent (acetic acid) under reduced pressure using a rotary evaporator.

-

Add cold methanol (20 mL) to the crude residue to precipitate the product.

-

Cool the mixture to 0 °C to maximize precipitation.

-

Filter the solid product and wash it with a small amount of cold methanol.

-

Dry the purified product under vacuum. Yields for this type of reaction typically range from 38% to 81%.[1]

Workflow for Synthesis of Tetrahydroquinazolines

Caption: General workflow for synthesizing tetrahydroquinazoline derivatives.

Section 2: Biological Applications and Protocols

Derivatives of the tetrahydroquinazoline scaffold have demonstrated significant potential in various therapeutic areas.

Antiproliferative and Anticancer Activity

Analogs of this scaffold have shown potent antiproliferative activities against a range of human cancer cell lines, including ovarian carcinoma (A2780), colorectal adenocarcinoma (HT-29), and cervical carcinoma (HeLa).[3][5] The primary mechanism involves the induction of oxidative stress, leading to mitochondrial dysfunction and apoptosis.[5][7]

Quantitative Data: Antiproliferative Activity of Derivatives

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| (R)-5a (related tetrahydroquinoline) | A2780 (Ovarian) | Significant | [3][7] |

| (R)-5a (related tetrahydroquinoline) | HT-29 (Colorectal) | Significant | [3][7] |

| (R)-5a (related tetrahydroquinoline) | HeLa (Cervical) | Significant | [3][7] |

| (R)-5a (related tetrahydroquinoline) | CEM (T-lymphocyte) | Significant | [3][7] |

Note: Specific IC50 values were noted as "significant" in the source material without precise numerical data in the abstract.

Proposed Mechanism of Anticancer Action

Caption: Proposed pathway for the anticancer activity of tetrahydroquinazolines.

Protocol 2.1.1: In Vitro Antiproliferative Assay (MTT Assay)

Purpose: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., A2780, HT-29)

-

Complete cell culture medium (e.g., DMEM/RPMI with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette, incubator, microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2.1.2: Reactive Oxygen Species (ROS) Detection

Purpose: To measure the intracellular generation of ROS following compound treatment.

Materials:

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

-

Cancer cell lines

-

Test compound

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

After treatment, wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove the excess probe.

-

Analyze the fluorescence of dichlorofluorescein (DCF) using a flow cytometer (Ex: 488 nm, Em: 525 nm) or a fluorescence plate reader. An increase in fluorescence indicates higher ROS levels.[5]

Antitubercular and Antifungal Activity

Molecular docking studies predict that tetrahydroquinazoline derivatives bind with high affinity to essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR).[2][6] Additionally, these compounds have shown potent in vitro activity against plant pathogenic fungi like Rhizoctonia solani by inhibiting the CYP51 enzyme, which is crucial for ergosterol biosynthesis.[2][4]

Quantitative Data: Antifungal Activity of Derivatives

| Compound/Derivative | Fungal Species | EC50 (μg/mL) | IC50 (μg/mL) | Reference |

| Compound 4r | Rhizoctonia solani | 0.33 | 0.34 | [4] |

| Fluquinconazole (Control) | Rhizoctonia solani | 0.78 | 0.62 | [4] |

Protocol 2.2.1: Antifungal Susceptibility Testing (Broth Microdilution)

Purpose: To determine the minimum inhibitory concentration (MIC) of the compound against a fungal strain.

Materials:

-

Fungal strain (e.g., Rhizoctonia solani)

-

Potato Dextrose Broth (PDB) or other suitable liquid medium

-

Test compound dissolved in DMSO

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a fungal inoculum suspension and adjust its concentration to approximately 1 × 10^5 CFU/mL.

-

Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.

-

Add 100 µL of the fungal inoculum to each well. Include a positive control (fungus + medium), negative control (medium only), and a vehicle control (fungus + medium + DMSO).

-

Incubate the plates at an appropriate temperature (e.g., 28°C) for 48-72 hours.

-

The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. Alternatively, absorbance can be read with a spectrophotometer.

Workflow for In Vitro Biological Screening

Caption: A generalized workflow for the in vitro screening of novel compounds.

References

- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,6,7,8-Tetrahydroquinazolin-4-ol|High-Quality Research Chemical [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi by Targeting Sterol 14α-Demethylase (CYP51) and the Application on Rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol|CAS 18004-75-6 [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Assay Application Notes and Protocols for 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol Activity

Disclaimer: As of December 2025, publicly available scientific literature lacks specific in vitro activity data for 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol. The following application notes and protocols are based on the known biological activities of the broader quinazoline and tetrahydroquinazoline chemical class, which have shown potential as anticancer, antifungal, and antitubercular agents. These protocols are provided as a guide for researchers to screen for the activity of this compound and other similar compounds.

Introduction

Quinazoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The tetrahydroquinazoline scaffold, in particular, is a key structural motif in a variety of bioactive molecules. While specific data for this compound is not available, related compounds have demonstrated promising in vitro effects, primarily as inhibitors of protein kinases involved in cancer signaling, as well as exhibiting antifungal and antitubercular properties.

This document provides detailed protocols for a panel of in vitro assays to assess the potential biological activities of this compound. The proposed assays will investigate its cytotoxic effects on cancer cell lines, its potential to inhibit key protein kinases, and its activity against fungal and mycobacterial targets.

Data Presentation: Hypothetical In Vitro Activity of this compound

The following tables are presented as examples to illustrate how quantitative data for this compound could be structured for clear comparison.

Table 1: In Vitro Cytotoxicity (IC50, µM)

| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |

| This compound | Data not available | Data not available | Data not available |

| Doxorubicin (Control) | 0.1 | 0.2 | 0.15 |

Table 2: In Vitro Kinase Inhibition (IC50, µM)

| Compound | EGFR Kinase | VEGFR2 Kinase | AKT1 Kinase |

| This compound | Data not available | Data not available | Data not available |

| Gefitinib (Control) | 0.015 | >10 | >10 |

| Sunitinib (Control) | 2.5 | 0.009 | >10 |

| MK-2206 (Control) | >10 | >10 | 0.008 |

Table 3: In Vitro Antifungal and Antitubercular Activity

| Compound | Candida albicans (MIC, µg/mL) | Mycobacterium tuberculosis H37Rv (MIC, µg/mL) |

| This compound | Data not available | Data not available |

| Fluconazole (Control) | 0.5 | N/A |

| Isoniazid (Control) | N/A | 0.05 |

Experimental Protocols

In Vitro Cytotoxicity Assays

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Principle: The SRB assay is a colorimetric assay that measures cell density based on the staining of total cellular protein with the SRB dye.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with water and allow to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm.

-

Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

In Vitro Kinase Inhibition Assay (Generic Protocol)

Principle: This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. The protocol below is a general guide and can be adapted for specific kinases like EGFR, VEGFR2, or AKT1 using commercially available assay kits (e.g., ADP-Glo™, LanthaScreen™).

Protocol (using ADP-Glo™ as an example):

-

Reagent Preparation: Prepare kinase reaction buffer, kinase, substrate, and ATP solutions according to the manufacturer's instructions. Prepare serial dilutions of this compound.

-

Kinase Reaction: In a 96-well plate, add the kinase, substrate, and the test compound or vehicle control.

-

Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for the recommended time (e.g., 60 minutes).

-

Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution)

Principle: This assay determines the minimum inhibitory concentration (MIC) of a compound that inhibits the visible growth of a fungus.

Protocol (for Candida albicans):

-

Inoculum Preparation: Prepare a standardized inoculum of C. albicans in RPMI-1640 medium.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

Principle: This colorimetric assay uses the Alamar Blue reagent, which is reduced by viable mycobacterial cells, resulting in a color change from blue to pink.

Protocol (for Mycobacterium tuberculosis H37Rv):

-

Compound Preparation: Prepare serial dilutions of this compound in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv in Middlebrook 7H9 broth.

-

Inoculation: Add the mycobacterial inoculum to the wells containing the compound dilutions. Include appropriate controls.

-

Incubation: Incubate the plates at 37°C for 5-7 days.

-

Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 24 hours.

-